Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, an oxazole ring, and various substituents including chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the oxazole ring. The chlorophenyl and fluorophenyl groups are then added through substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amines or halides.
Scientific Research Applications
METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
METHYL 2-[3-(2-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE: This compound has fluorophenyl groups at both positions, which may enhance its stability and potency.
The uniqueness of METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16ClFN2O4S |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H16ClFN2O4S/c1-12-18(20(27-31-12)15-5-3-4-6-17(15)24)21(28)26-22-19(23(29)30-2)16(11-32-22)13-7-9-14(25)10-8-13/h3-11H,1-2H3,(H,26,28) |
InChI Key |
JWLJKXDIJMFEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.